

Protocol for assessing Henagliflozin's effect on urinary glucose excretion.

Author: BenchChem Technical Support Team. Date: December 2025



Protocol for Assessing Henagliflozin's Effect on Urinary Glucose Excretion

Application Note: Pharmacodynamic Assessment of Henagliflozin

Introduction

Henagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Henagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2] This mechanism of action makes Henagliflozin an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This document provides a detailed protocol for assessing the pharmacodynamic effect of Henagliflozin by measuring its impact on 24-hour urinary glucose excretion in a clinical research setting.

Data Presentation

The following tables summarize the dose-dependent effect of **Henagliflozin** on 24-hour urinary glucose excretion as observed in clinical trials.



Table 1: Effect of Single and Multiple Doses of **Henagliflozin** on 24-Hour Urinary Glucose Excretion in Patients with Type 2 Diabetes Mellitus[3]

Treatment Group	Day 1: Mean Increase in 24-Hour UGE (fold change from baseline)	Day 10: Mean Increase in 24-Hour UGE (fold change from baseline)	
Placebo	-	-	
Henagliflozin 5 mg	11	Similar trend to Day 1	
Henagliflozin 10 mg	65	Similar trend to Day 1	
Henagliflozin 20 mg	82	Similar trend to Day 1	

Table 2: Change in 24-Hour Urinary Glucose Excretion with **Henagliflozin** as Add-on Therapy to Metformin in Patients with T2DM (Phase 3 Trial)[4]

Treatment Group	Primary Endpoint: Change in HbA1c from baseline at Week 24	Secondary Endpoint: Change in Fasting Plasma Glucose at Week 24	Additional Observations
Placebo + Metformin	-	-	-
Henagliflozin 5 mg + Metformin	-0.76%	Significant reduction compared to placebo	Increased proportion of patients achieving HbA1c <7.0%
Henagliflozin 10 mg + Metformin	-0.80%	Significant reduction compared to placebo	Increased proportion of patients achieving HbA1c <7.0%

Note: While this study focused on glycemic control endpoints, the observed reductions in HbA1c and fasting plasma glucose are direct consequences of increased urinary glucose excretion, a hallmark of SGLT2 inhibitor action.



Experimental Protocols

1. 24-Hour Urine Collection Protocol

This protocol outlines the standardized procedure for collecting a 24-hour urine sample to accurately measure total glucose excretion.

Materials:

- Large, clean, and dry urine collection container (typically provided by the clinical laboratory)
- A smaller, clean, and dry container for initial voiding (optional)
- Cooler with ice packs or access to a refrigerator
- Patient instruction sheet

Procedure:

- Start of Collection:
 - Begin the 24-hour collection period in the morning.
 - Upon waking, the patient should completely empty their bladder into the toilet. This first urine sample is NOT collected.
 - Record the exact time of this first void; this is the official start time of the 24-hour collection period.
- Collection Period:
 - For the next 24 hours, the patient must collect all urine voided.
 - Each time the patient urinates, they should collect the entire volume in the provided collection container.
 - The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, for the entire 24-hour period to prevent bacterial growth and degradation of



glucose.

End of Collection:

- Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final urine to the collection container. This marks the end of the collection period.
- Sample Handling and Transport:
 - The total volume of the collected urine should be recorded.
 - The urine should be well-mixed, and an aliquot (a smaller, representative sample) should be transferred to a labeled transport tube.
 - The sample should be transported to the laboratory for analysis as soon as possible, maintaining a cool temperature during transport.
- 2. Urinary Glucose Quantification Protocol: Glucose Oxidase Enzymatic Assay

This protocol describes a common and reliable method for the quantitative determination of glucose in urine samples using a glucose oxidase-peroxidase coupled reaction.[5][6]

Principle: Glucose oxidase catalyzes the oxidation of β -D-glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., o-dianisidine) to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the glucose concentration in the sample.[7]

Materials and Reagents:

- Spectrophotometer capable of reading absorbance at 460 nm
- Cuvettes
- Micropipettes and tips
- 0.1 M Potassium phosphate buffer, pH 6.0



- 1% o-Dianisidine solution (handle with care as it is a potential carcinogen)
- Peroxidase solution (200 μg/mL in reagent-grade water)
- 18% Glucose solution (stock standard, allowed to mutarotate overnight)
- Dianisidine-buffer mixture (freshly prepared and oxygen-saturated)
- Glucose oxidase enzyme solution (prepared and diluted immediately before use)
- Urine samples (aliquots from 24-hour collection)

Procedure:

- · Preparation of Reagents:
 - Prepare all buffers and solutions as described in the materials section. The dianisidinebuffer mixture should be saturated with oxygen for 10 minutes within 30 minutes of use.
- Standard Curve Preparation:
 - Prepare a series of glucose standards of known concentrations by diluting the 18% glucose stock solution with the potassium phosphate buffer.
- · Assay Procedure:
 - Set the spectrophotometer to 460 nm and 25°C.
 - In a cuvette, pipette the following:
 - 2.5 mL of Dianisidine-buffer mixture
 - 0.3 mL of 18% Glucose solution (for the blank) or the corresponding standard/urine sample
 - 0.1 mL of Peroxidase solution
 - Incubate in the spectrophotometer for 3-5 minutes to reach temperature equilibrium and establish a blank rate if any.



- Initiate the reaction by adding 0.1 mL of the appropriately diluted glucose oxidase enzyme solution.
- Record the increase in absorbance at 460 nm for 4-5 minutes.

Data Analysis:

- Calculate the rate of change in absorbance (ΔA460/min) from the initial linear portion of the reaction curve for both the standards and the unknown urine samples.
- Construct a standard curve by plotting the ΔA460/min of the standards against their known concentrations.
- \circ Determine the glucose concentration in the urine samples by interpolating their $\Delta A460$ /min values on the standard curve.
- The total 24-hour urinary glucose excretion is calculated by multiplying the glucose concentration by the total urine volume collected over 24 hours.

3. Statistical Analysis

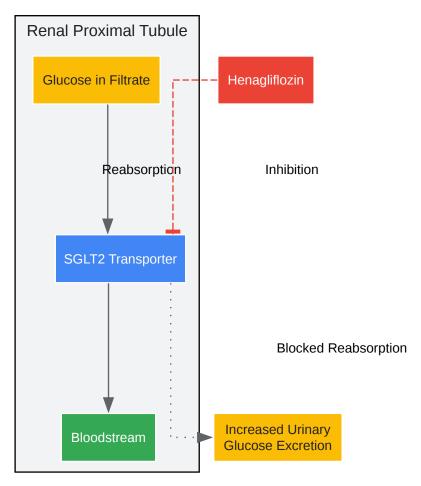
A robust statistical analysis is crucial for interpreting the results of the pharmacodynamic study.

- Descriptive Statistics: Summarize baseline characteristics and UGE data for each treatment group using means, standard deviations, medians, and interquartile ranges.
- Dose-Response Modeling: The relationship between Henagliflozin dose and the change in 24-hour UGE should be analyzed using a non-linear regression model, such as the Emax model. This model helps to estimate the maximum effect (Emax) and the dose that produces 50% of the maximum effect (ED50).[8]
- Inferential Statistics: Analysis of covariance (ANCOVA) can be used to compare the change
 in UGE from baseline between the different Henagliflozin dose groups and the placebo
 group, with baseline UGE as a covariate. P-values less than 0.05 are typically considered
 statistically significant.[9]

Visualizations



Mechanism of Action of Henagliflozin

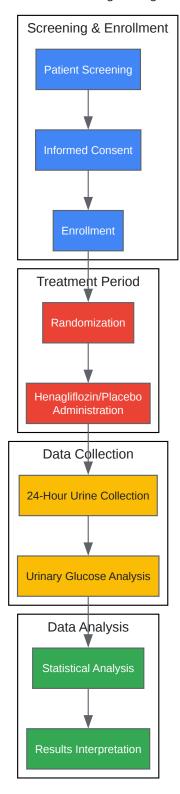


Click to download full resolution via product page

Caption: Mechanism of Henagliflozin Action



Experimental Workflow for Assessing Henagliflozin's Effect on UGE



Click to download full resolution via product page

Caption: Clinical Trial Workflow



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The renal effects of SGLT2 inhibitors and a mini-review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Henagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor, in Chinese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Oxidase Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Enzymatic Assay: Glucose Oxidase [merckmillipore.com]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
- 9. Clinical and genetic determinants of urinary glucose excretion in patients with diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for assessing Henagliflozin's effect on urinary glucose excretion.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#protocol-for-assessing-henagliflozin-s-effect-on-urinary-glucose-excretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com